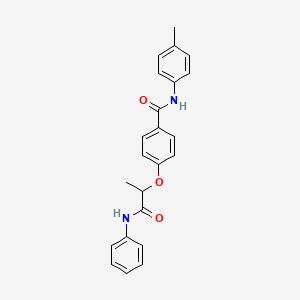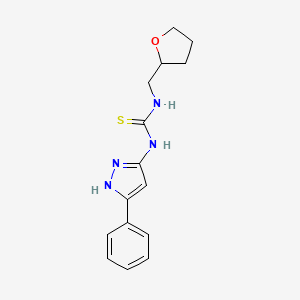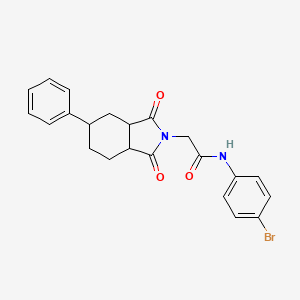
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide
Vue d'ensemble
Description
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide, also known as AMBOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide involves the inhibition of ACAT activity. ACAT is an enzyme that catalyzes the transfer of fatty acids to cholesterol, forming cholesteryl esters. These cholesteryl esters are then stored in lipid droplets within cells. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide inhibits the activity of ACAT, reducing the accumulation of cholesteryl esters in cells.
Biochemical and Physiological Effects:
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been found to exhibit a wide range of biochemical and physiological effects. In addition to its inhibition of ACAT activity, 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been shown to reduce the accumulation of triglycerides in cells. It has also been found to inhibit the activity of the enzyme diacylglycerol acyltransferase (DGAT), which plays a key role in triglyceride synthesis. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has also been found to reduce the synthesis of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been extensively studied for its potential applications in scientific research, making it a valuable tool for studying various biological processes. However, there are also some limitations to using 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes. Additionally, its potential for use in vivo has not been fully explored.
Orientations Futures
There are several potential future directions for the study of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide. One area of research could be the development of more potent inhibitors of ACAT and DGAT activity. Another area of research could be the exploration of the potential therapeutic applications of 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in the treatment of hypercholesterolemia and inflammatory diseases. Additionally, the potential for using 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide in vivo should be further explored, as it may have applications in the treatment of various diseases.
Applications De Recherche Scientifique
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. 4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide has been shown to inhibit the activity of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a key role in cholesterol metabolism. This inhibition has been found to reduce the accumulation of cholesterol in cells and may have potential applications in the treatment of hypercholesterolemia.
Propriétés
IUPAC Name |
4-(1-anilino-1-oxopropan-2-yl)oxy-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-16-8-12-20(13-9-16)25-23(27)18-10-14-21(15-11-18)28-17(2)22(26)24-19-6-4-3-5-7-19/h3-15,17H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVICOAYINFILIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-anilino-1-methyl-2-oxoethoxy)-N-(4-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methoxyphenyl)-7-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4176367.png)
![1-(4-ethoxy-3-methoxyphenyl)-6,7-dimethyl-2-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4176370.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4176389.png)
![N-(6-methyl-2-pyridinyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzamide](/img/structure/B4176397.png)
amino]-N-cycloheptylbenzamide](/img/structure/B4176405.png)
![1-(4-biphenylylcarbonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4176412.png)
![N-(4-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-8,8-dimethyl-7,10-dihydro-8H-pyrano[3,4-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}propanamide](/img/structure/B4176417.png)
![ethyl 4-{[{[3-(4-morpholinyl)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B4176437.png)
![N-({[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4176439.png)
![N~1~-(2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4176440.png)
![N-(3'-acetyl-5-bromo-2-oxo-1-propyl-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4176443.png)

![N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4176453.png)